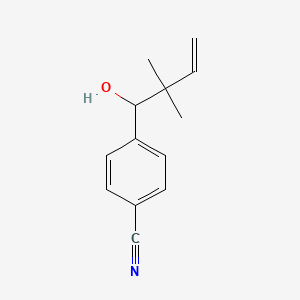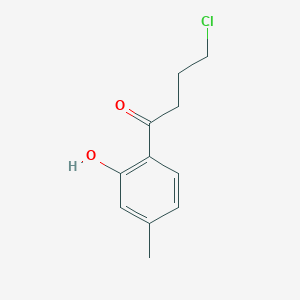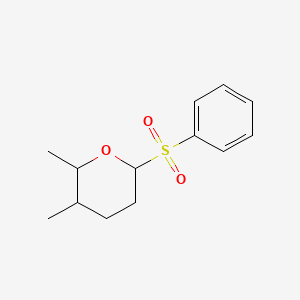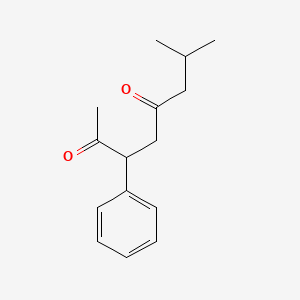![molecular formula C10H5F12P B14319003 Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane CAS No. 111784-55-5](/img/structure/B14319003.png)
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane is a fluorinated organophosphorus compound It is characterized by the presence of two pentafluoroethyl groups and a phenyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane typically involves the reaction of pentafluoroethyl halides with phenylphosphine under controlled conditions. One common method is the nucleophilic substitution reaction where pentafluoroethyl iodide reacts with phenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds when used in Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane has several applications in scientific research:
Materials Science: The compound is explored for its potential in creating fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for bioactive molecules and pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphorus atom coordinates with transition metals, facilitating various catalytic processes. The electron-withdrawing fluorine atoms enhance the stability and reactivity of the metal-ligand complex, making it effective in promoting reactions such as cross-coupling and polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentafluorophenyl)phenylphosphine: Similar structure but with pentafluorophenyl groups instead of pentafluoroethyl groups.
Triphenylphosphine: A common ligand in catalysis but lacks the fluorinated groups, resulting in different reactivity and properties.
Tris(pentafluoroethyl)phosphine: Contains three pentafluoroethyl groups, offering different steric and electronic properties.
Uniqueness
Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane is unique due to the combination of its fluorinated groups and phenyl group, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Propriétés
Numéro CAS |
111784-55-5 |
|---|---|
Formule moléculaire |
C10H5F12P |
Poids moléculaire |
384.10 g/mol |
Nom IUPAC |
difluoro-bis(1,1,2,2,2-pentafluoroethyl)-phenyl-λ5-phosphane |
InChI |
InChI=1S/C10H5F12P/c11-7(12,13)9(17,18)23(21,22,6-4-2-1-3-5-6)10(19,20)8(14,15)16/h1-5H |
Clé InChI |
RVVGOGDYPKJJOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)









![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)


